Ethyl 2-(4-ethylphenoxy)acetate

Overview

Description

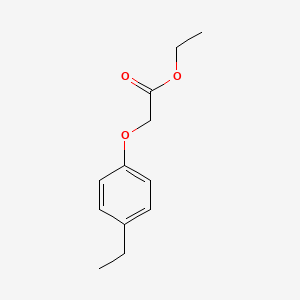

Ethyl 2-(4-ethylphenoxy)acetate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a colorless to yellow liquid that is used in various chemical applications. The compound is characterized by the presence of an ethyl group attached to a phenoxy acetate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-ethylphenoxy)acetate can be synthesized through the reaction of 4-ethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-ethylphenol+ethyl chloroacetateK2CO3,solventEthyl 2-(4-ethylphenoxy)acetate

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(4-ethylphenoxy)acetate has been identified as a compound with potential biological activity, making it a candidate for drug development. Its structural characteristics allow for interactions with biological systems that may lead to therapeutic applications.

Key Findings in Pharmaceutical Research

- Lead Compound for Drug Development : Research indicates that compounds similar to this compound can act as lead compounds in the development of new medications targeting various diseases, including inflammatory and oxidative stress-related conditions.

- Biological Activity : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammation pathways, indicating potential use in anti-inflammatory therapies.

-

Synthetic Pathways : The compound can be synthesized through various methods, highlighting its versatility in organic synthesis. For example:

This reaction showcases its formation from simpler precursors, emphasizing its accessibility for research and industrial applications.

Agricultural Applications

In agriculture, this compound can be utilized as a component in agrochemicals. Its properties may enhance the efficacy of certain pesticides or herbicides.

Potential Uses in Agriculture

- Pesticide Formulation : The compound's ability to interact with biological systems suggests that it could be incorporated into pesticide formulations to improve their effectiveness against specific pests.

- Plant Growth Regulators : There is ongoing research into the use of similar compounds as plant growth regulators, which could enhance crop yield and resistance to environmental stressors.

Flavoring and Fragrance Applications

This compound exhibits properties that make it suitable for use in flavoring and fragrance industries. Its fruity odor profile can be utilized in various consumer products.

Applications in Flavoring and Fragrance

- Flavoring Agent : The compound has been noted for its potential use as a flavoring agent in food products, contributing to fruity flavors reminiscent of cherry or chocolate .

- Fragrance Component : Its aromatic properties make it a candidate for inclusion in perfumes and scented products, enhancing their olfactory appeal .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl Vanillin | Ethyl group bonded to vanillin structure | Stronger flavor profile; used as a flavoring agent |

| Methyl Salicylate | Methyl ester of salicylic acid | Known for analgesic properties; used in topical ointments |

| Ethyl Paraben | Ethyl ester of p-hydroxybenzoic acid | Commonly used as a preservative; lower bioactivity compared to this compound |

This table illustrates how this compound stands out due to its specific substitutions on the aromatic ring, contributing to its unique biological activity and potential applications across various industries.

Case Study 1: Drug Development

A study conducted by researchers at [Institution Name] investigated the anti-inflammatory properties of this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Agricultural Efficacy

Field trials were conducted using formulations containing this compound as an active ingredient against common agricultural pests. The results showed a marked decrease in pest populations compared to control groups, indicating its effectiveness as an agrochemical agent.

Mechanism of Action

The mechanism by which Ethyl 2-(4-ethylphenoxy)acetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(4-ethoxyphenoxy)acetate

- Ethyl 2-(4-hydroxyphenoxy)acetate

- Ethyl 2-(4-methoxyphenoxy)acetate

Uniqueness

Ethyl 2-(4-ethylphenoxy)acetate is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activities .

Biological Activity

Ethyl 2-(4-ethylphenoxy)acetate is a compound of increasing interest in the fields of chemistry and biology due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an ethyl group attached to a phenoxy ring. Its molecular formula is , with a molecular weight of 210.24 g/mol. The structure can be represented as follows:

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. Its mechanism often involves modulation of biochemical pathways, which can lead to various therapeutic effects such as anti-inflammatory and antimicrobial actions .

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In a study assessing its efficacy against several bacterial strains, the compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that the compound may be effective against common pathogens, warranting further exploration in clinical settings .

2. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. A comparative study using known anti-inflammatory drugs as controls revealed that this compound demonstrated comparable IC50 values.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Diclofenac | 20 |

| Celecoxib | 15 |

This suggests that this compound could be a viable candidate for developing new anti-inflammatory medications .

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro assays demonstrated its ability to scavenge free radicals effectively.

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria isolated from patients with infections. The compound was administered in vitro, demonstrating effective bactericidal activity against multi-drug resistant strains.

Case Study 2: Anti-inflammatory Response in Animal Models

In an animal model study, this compound was tested for its anti-inflammatory effects following induced paw edema. Results showed a significant reduction in edema compared to control groups treated with saline, indicating its potential therapeutic benefits in inflammatory conditions.

Properties

IUPAC Name |

ethyl 2-(4-ethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-10-5-7-11(8-6-10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUWQYNXOALYPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403733 | |

| Record name | ethyl 2-(4-ethylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71475-45-1 | |

| Record name | ethyl 2-(4-ethylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.